molecular formula C15H24O5 B584683 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol CAS No. 1797024-50-0

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol

Cat. No.: B584683
CAS No.: 1797024-50-0
M. Wt: 284.352
InChI Key: CDBFGJHSYVVSCA-UHFFFAOYSA-N
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Description

This compound is also known as Bisoprolol Related Compound D . It is used as an analytical reference material in the pharmaceutical industry . It is also a key intermediate for the synthesis of Bisoprolol , a beta-blocker used for the treatment of high blood pressure .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with dimethyl . Another method involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica .


Molecular Structure Analysis

The molecular formula of this compound is C15H24O5 . Its molecular weight is 284.3481 .


Chemical Reactions Analysis

During the synthesis and scale up of Bisoprolol, several related compounds will be generated . These related compounds were listed in Pharmacopoeias and hence these impurities were synthesized and their structure was well established by modern analytical techniques like 1 H-NMR, 13 C-NMR, HRMS .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 284.3481 and a molecular formula of C15H24O5 .

Scientific Research Applications

Kinetics and Mechanism in Synthesis

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol and its derivatives are vital intermediates in the synthesis of various pharmaceutical compounds. Pawar and Yadav (2015) explored the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propanediols, emphasizing the role of these compounds in synthesizing optically pure intermediates. This study optimized reaction parameters and established a ternary complex mechanism for the regioselective monoacetylation, thereby enhancing the reaction rate and conversion of these intermediates (Pawar & Yadav, 2015).

Poly(azomethine)esters Synthesis and Evaluation

Gul et al. (2013) synthesized a series of poly(azomethine)esters by reacting preformed (E)-4-((4-hydroxyphenylimino)methyl)phenol with 1,1-di(chlorocarboxyl)ferrocene, incorporating different aliphatic and aromatic sequences. The synthesized compounds were evaluated for their potential as antioxidants, cytotoxic agents, and DNA protectants, indicating the versatility of these intermediates in producing potential therapeutic agents (Gul et al., 2013).

Bioremediation Applications

Chhaya and Gupte (2013) explored the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. This study highlights the potential of enzymes like laccase in the degradation of phenolic environmental pollutants, including derivatives of this compound, thereby contributing to environmental sustainability (Chhaya & Gupte, 2013).

Advancements in Applications

The chemical's derivatives, like 2-methyl-1,3-propanediol, have shown significant advancements in various industrial applications due to their unique structural and performance characteristics. Hui-ping (2005) reviewed these applications in detail, pointing out the compound's advantages over other dihydroxy alcohols, including higher tensile and flexural strengths, compatibility with monomers, and resistance to crystallization, highlighting its potential in future applications (Hui-ping, 2005).

Future Directions

The synthetic methodologies used to create this compound will be useful in the future for the synthesis of other related compounds and analogues of Bisoprolol . There is also potential for further development and synthesis of β1-selective β-blockers .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 3-phenoxy-1,2-propanediol with 2-isopropoxyethyl chloride in the presence of a base to form the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol. The intermediate is then treated with a strong base to remove the protecting group and yield the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol.", "Starting Materials": [ "3-phenoxy-1,2-propanediol", "2-isopropoxyethyl chloride", "Base", "Strong base" ], "Reaction": [ "Step 1: 3-phenoxy-1,2-propanediol is reacted with 2-isopropoxyethyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at room temperature.", "Step 2: The reaction mixture is stirred for several hours until the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 3: The intermediate is then treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperature.", "Step 4: The reaction mixture is stirred for several hours until the protecting group is removed and the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 5: The final product is purified by standard techniques, such as column chromatography, to yield the pure compound." ] }

CAS No.

1797024-50-0

Molecular Formula

C15H24O5

Molecular Weight

284.352

IUPAC Name

3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3

InChI Key

CDBFGJHSYVVSCA-UHFFFAOYSA-N

SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

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